molecular formula C13H13N5S6 B12604337 2,6-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)pyridine CAS No. 650636-33-2

2,6-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)pyridine

Cat. No.: B12604337
CAS No.: 650636-33-2
M. Wt: 431.7 g/mol
InChI Key: MMGJKSBDVMFLEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two thiadiazole groups

Properties

CAS No.

650636-33-2

Molecular Formula

C13H13N5S6

Molecular Weight

431.7 g/mol

IUPAC Name

2-methylsulfanyl-5-[[6-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]pyridin-2-yl]methylsulfanyl]-1,3,4-thiadiazole

InChI

InChI=1S/C13H13N5S6/c1-19-10-15-17-12(23-10)21-6-8-4-3-5-9(14-8)7-22-13-18-16-11(20-2)24-13/h3-5H,6-7H2,1-2H3

InChI Key

MMGJKSBDVMFLEH-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(S1)SCC2=NC(=CC=C2)CSC3=NN=C(S3)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)pyridine typically involves the reaction of 2,6-bis(chloromethyl)pyridine with 5-(methylsulfanyl)-1,3,4-thiadiazole-2-thiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The thiadiazole groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The methylsulfanyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or other reduced sulfur species.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing thiadiazole moieties exhibit notable antimicrobial properties. The presence of the methylsulfanyl group enhances the compound's effectiveness against various bacterial strains.

  • Case Study : In a study assessing the antibacterial efficacy of this compound against multidrug-resistant strains, it was found to have Minimum Inhibitory Concentration (MIC) values lower than traditional antibiotics like linezolid. The compound showed significant activity against both Gram-positive and Gram-negative bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
Bacterial StrainMIC (µg/mL)Comparison Antibiotic
MRSA8Linezolid (16)
E. coli4Ciprofloxacin (8)

Anticancer Potential

The compound's anticancer properties have been explored through various in vitro studies. Compounds with similar structural features have shown cytotoxicity against several cancer cell lines.

  • Case Study : A comparative study evaluated the cytotoxic effects of this compound on A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma) cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM.
Cell LineIC50 (µM)Mechanism of Action
A54912Apoptosis induction
MCF715Cell cycle arrest

Material Science Applications

The unique structure of 2,6-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)pyridine makes it suitable for various material science applications, including:

  • Conductive Polymers : The compound can be incorporated into polymer matrices to enhance electrical conductivity.
  • Sensors : Its chemical properties allow it to be used in the development of sensors for detecting environmental pollutants.

Mechanism of Action

The mechanism of action of 2,6-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)pyridine is primarily related to its ability to interact with metal ions and biological targets. The thiadiazole groups can coordinate with metal ions, forming stable complexes that can exhibit catalytic or biological activity. Additionally, the compound can interact with enzymes and receptors in biological systems, potentially inhibiting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)pyridine is unique due to the presence of thiadiazole groups, which impart distinct chemical and biological properties. The sulfur atoms in the thiadiazole rings can participate in various chemical reactions, making the compound versatile for different applications.

Biological Activity

2,6-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)pyridine is a complex organic compound characterized by a pyridine ring and multiple thiadiazole moieties. Its structural features suggest potential biological activities, particularly in antimicrobial and antiviral applications. This article reviews the existing literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2,6-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)pyridine is C11H8N6O2S6C_{11}H_{8}N_{6}O_{2}S_{6}, with a molecular weight of 448.6 g/mol. The compound contains multiple sulfur and nitrogen atoms, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC11H8N6O2S6
Molecular Weight448.6 g/mol
CAS Registry Number98618-45-2

Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. A study highlighted that related compounds demonstrated minimum inhibitory concentrations (MICs) against various bacterial strains including Staphylococcus aureus and Escherichia coli. For instance, derivatives with similar structural motifs achieved MIC values as low as 0.78 μg/mL against C. difficile and Bacillus subtilis .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial StrainMIC (μg/mL)
Compound 6hS. aureus0.78
Compound 6cC. difficile0.78
Compound 6iE. coli3.125

Antiviral Activity

The antiviral potential of thiadiazole derivatives has also been explored. In a study focusing on hepatitis B virus (HBV), compounds similar to the target molecule exhibited IC50 values in the low micromolar range with low cytotoxicity . This suggests that modifications to the thiadiazole structure can enhance antiviral efficacy.

The biological activity of 2,6-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)pyridine is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial replication and metabolism.
  • Membrane Disruption : Interaction with bacterial membranes could lead to increased permeability and cell death.
  • Binding Affinity : The heterocyclic nature of thiadiazoles allows for effective binding to biological targets such as proteins or nucleic acids.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Thiadiazole Derivatives : This research evaluated various thiadiazole derivatives for their antimicrobial properties using a minimum inhibitory concentration (MIC) protocol. The findings revealed that many derivatives exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Antiviral Screening : Another study tested a series of thiadiazole-based compounds for their antiviral activity against HBV using HepG2 cells. The results indicated promising inhibitory effects with selectivity indices suggesting minimal cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.